REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[C:5]([N+:18]([O-])=O)[C:3]=1[NH2:4]>CO.[Pd]>[CH3:1][C:2]1[CH:8]=[C:7]([B:9]2[O:13][C:12]([CH3:15])([CH3:14])[C:11]([CH3:17])([CH3:16])[O:10]2)[CH:6]=[C:5]([NH2:18])[C:3]=1[NH2:4]
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Name
|
|
Quantity
|
5.3 g
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Type
|
reactant
|
Smiles
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CC1=C(N)C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)[N+](=O)[O-]
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Name
|
|
Quantity
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50 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
|
|
Quantity
|
50 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under a hydrogen balloon for 16 h
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction was filtered through Celite
|
Type
|
WASH
|
Details
|
the filter cake was rinsed with methanol
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting material was purified by silica gel column chromatography (0-100% ethyl acetate in hexanes)
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Type
|
CUSTOM
|
Details
|
to give a dark oil
|
Type
|
CUSTOM
|
Details
|
The oil was triturated with 10% ether in hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C(=CC(=C1)B1OC(C(O1)(C)C)(C)C)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 16.9 mmol | |
AMOUNT: MASS | 4.2 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 88.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |